[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride
CAS No.: 1199779-11-7
Cat. No.: VC0242943
Molecular Formula: C7H16ClN
Molecular Weight: 149.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199779-11-7 |
|---|---|
| Molecular Formula | C7H16ClN |
| Molecular Weight | 149.66 |
| IUPAC Name | 1-(2,2-dimethylcyclopropyl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15N.ClH/c1-7(2)4-6(7)5-8-3;/h6,8H,4-5H2,1-3H3;1H |
| SMILES | CC1(CC1CNC)C.Cl |
| Canonical SMILES | CC1(CC1CNC)C.Cl |
Introduction
[(2,2-Dimethylcyclopropyl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . This compound is a derivative of methylamine, with a 2,2-dimethylcyclopropyl group attached to the methylamine backbone. It is used in various chemical syntheses and is known for its specific chemical and physical properties.
Synthesis and Applications
The synthesis of [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride typically involves the reaction of a 2,2-dimethylcyclopropylmethyl halide with methylamine, followed by acidification with hydrochloric acid to form the hydrochloride salt. This compound is used in organic synthesis as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Safety and Hazards
[(2,2-Dimethylcyclopropyl)methyl]methylamine hydrochloride is classified as an irritant, causing skin and eye irritation, as well as respiratory tract irritation . The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Tract Irritation: May cause respiratory irritation (H335).
Handling this compound requires appropriate protective equipment, including gloves, safety glasses, and a mask.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume